molecular formula C14H19N5OS B2650043 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 874467-80-8

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B2650043
CAS No.: 874467-80-8
M. Wt: 305.4
InChI Key: BALIASSWEHQZIA-UHFFFAOYSA-N
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Description

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a chemical compound with the molecular formula C14H19N5OS. It is known for its unique structure, which includes a tetrazole ring and a sulfanyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole intermediate with a suitable thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-tetrazole intermediate with isopropylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide can be compared with other tetrazole-containing compounds:

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-11-7-5-6-8-12(11)19-14(16-17-18-19)21-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIASSWEHQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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